Recoflavone (CAS 203191-10-0), also known as DA-6034, is a structurally optimized synthetic derivative of the naturally occurring flavonoid eupatilin. Functioning as an NF-κB inhibitor and a P2Y receptor agonist, it is utilized in advanced research and formulation development for mucosal healing, inflammatory bowel disease (IBD), and dry eye syndrome. Unlike crude botanical extracts, Recoflavone offers a strictly defined 7-carboxymethyloxy-3',4',5-trimethoxyflavone structure that ensures reproducible pharmacokinetics and high processability in both solid oral dosage forms and topical ophthalmic suspensions. Its dual mechanism—suppressing inflammatory cytokines while stimulating calcium-dependent mucin secretion—makes it a targeted procurement choice for specialized mucosal therapeutic development [1].
Substituting Recoflavone with its natural parent compound, eupatilin, introduces dose-dependent cytotoxicity, limiting the safety margin in hepatic and epithelial cell formulations [1]. Furthermore, attempting to use standard in-class anti-inflammatory benchmarks like sulfasalazine fails to replicate Recoflavone's dual-action profile; while sulfasalazine addresses inflammation, it lacks the active mucin secretagogue properties required for complete mucosal layer restoration[2]. For procurement teams, Recoflavone represents a necessary upgrade over generic flavonoids due to its wider therapeutic index, higher in vivo potency at lower API loads, and specific structural modifications that enable stable formulation in 3% ophthalmic suspensions[3].
In comparative in vitro assays using AML12 hepatocytes, the natural flavonoid eupatilin demonstrated significant dose-dependent cytotoxicity. In contrast, the synthetic derivative Recoflavone (DA-6034) maintained high cell viability without exhibiting dose-dependent toxicity up to high micromolar concentrations [1].
| Evidence Dimension | Dose-dependent cytotoxicity in AML12 hepatocytes |
| Target Compound Data | Recoflavone (DA-6034): No dose-dependent cytotoxicity observed |
| Comparator Or Baseline | Eupatilin: Significant dose-dependent reduction in cell viability |
| Quantified Difference | Recoflavone eliminates the dose-limiting hepatic toxicity inherent to the parent compound |
| Conditions | MTT assay in AML12 hepatocyte cell culture |
Allows formulators to utilize higher active concentrations in chronic inflammatory treatments without triggering hepatic toxicity.
In chemically-induced (TNBS and acetic acid) models of inflammatory bowel disease, oral administration of Recoflavone achieved a more potent reduction in macroscopic colonic damage scores than the standard benchmark, sulfasalazine [1]. Recoflavone achieved this reduction at an API dose of 3 mg/kg, compared to the 100 mg/kg required for sulfasalazine [1].
| Evidence Dimension | Reduction of macroscopic colonic lesions |
| Target Compound Data | Recoflavone: High efficacy at 3 mg/kg (oral, twice daily) |
| Comparator Or Baseline | Sulfasalazine: Lower relative efficacy despite 100 mg/kg dosage |
| Quantified Difference | Recoflavone demonstrated greater macroscopic lesion reduction at a ~33-fold lower API concentration |
| Conditions | TNBS and acetic acid-induced in vivo IBD models |
Reduces the required API volume for solid oral dosage forms, improving formulation efficiency and enabling smaller pill sizes.
Recoflavone acts as a secretagogue by stimulating P2Y receptors and elevating intracellular calcium. In human conjunctival epithelial cells, Recoflavone treatment at 100 µM and 250 µM significantly increased mucin-like glycoprotein (MLG) secretion by 83% and 93% over baseline controls, respectively, specifically upregulating gel-forming mucins such as MUC5AC and MUC16 [1].
| Evidence Dimension | Mucin-like glycoprotein (MLG) secretion increase |
| Target Compound Data | Recoflavone (250 µM): 93% increase in MLG secretion |
| Comparator Or Baseline | Baseline vehicle control: Constitutive secretion levels |
| Quantified Difference | Nearly doubled mucin secretion compared to untreated baseline |
| Conditions | In vitro human conjunctival and corneal epithelial cell cultures (24h post-stimulation) |
Provides a quantifiable mechanism of action for procurement teams developing active mucosal protectants and dry eye therapies.
The processability of Recoflavone into stable topical formulations has been validated in vivo. A formulated 3% Recoflavone ophthalmic suspension significantly reduced corneal dye permeability (methylene blue extraction) in a rabbit desiccation model compared to the vehicle control, effectively preventing desiccation-induced structural damage [1].
| Evidence Dimension | Corneal dye permeability (ocular surface damage) |
| Target Compound Data | 3% Recoflavone ophthalmic suspension: Significant reduction in permeability |
| Comparator Or Baseline | Vehicle control: Dramatic increase in dye permeability |
| Quantified Difference | Preserved corneal integrity under severe desiccation stress |
| Conditions | Rabbit model of desiccation-induced dry eye syndrome (2h exposure) |
Confirms the compound's direct viability and stability as an active pharmaceutical ingredient in commercial-grade ophthalmic drops.
Utilizing Recoflavone's P2Y receptor agonism and validated 3% suspension stability to develop dry eye therapeutics that actively restore the mucin layer (MUC5AC/MUC16) [1].
Selecting Recoflavone over high-dose aminosalicylates (like sulfasalazine) to create low-API-load oral treatments for colitis and gastric ulcers [2].
Deploying Recoflavone as a reliable, non-cytotoxic positive control in in vitro models of epithelial migration and calcium-dependent cellular signaling, avoiding the confounding toxicity of natural eupatilin [3].